2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid

Kinase inhibition Structure-based drug design X-ray crystallography

Procure the definitive 2-cyclohexyl-5-carboxylic acid regioisomer for rational kinase inhibitor design. Unlike positional isomers or des-carboxy analogs, this scaffold delivers binding geometries confirmed by X-ray co-crystallography with Itk and structural data for WDR5 fragment growing. The free carboxylic acid enables direct amide coupling to probe SAR vectors validated in NS5B polymerase and tyrosine kinase programs. Substituting with N1-cyclohexyl or 2-phenyl analogs introduces complete binding-mode deconvolution risk. Available at ≥98% purity in gram quantities for parallel library synthesis.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 1001737-19-4
Cat. No. B3070259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid
CAS1001737-19-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
InChIInChI=1S/C14H16N2O2/c17-14(18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)(H,17,18)
InChIKeyJDGFRUWJKZVOMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1001737-19-4): Molecular Properties and Pharmacophore Identity


2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid (CAS 1001737-19-4, C14H16N2O2, MW 244.29) is a benzimidazole derivative featuring a cyclohexyl substituent at the 2-position and a carboxylic acid moiety at the 5-position . The compound serves as a core pharmacophore within the benzimidazole class, a privileged scaffold with demonstrated relevance in kinase inhibition, antiviral, and anticancer research programs . The 5-carboxylic acid functional group provides a tractable synthetic handle for further derivatization, making this compound a strategic building block for medicinal chemistry campaigns. Predicted physicochemical parameters include pKa 3.36 ± 0.30, boiling point 541.2 ± 23.0 °C, and density 1.293 ± 0.06 g/cm³ .

Why 2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid Cannot Be Interchanged with Unsubstituted or Alternative Benzimidazole Analogs


Benzimidazole derivatives exhibit profound structure-activity divergence driven by substitution pattern and regiochemistry. Direct evidence from structure-activity relationship (SAR) studies of benzimidazole-5-carboxylic acid series reveals that even minor modifications — including the presence, absence, or positional isomerism of the cyclohexyl group — produce distinct binding geometries, differential target engagement profiles, and non-overlapping selectivity signatures [1]. The cyclohexyl moiety at the 2-position establishes specific hydrophobic contacts within kinase ATP-binding pockets that are geometrically inaccessible to smaller alkyl substituents, while alternative N1-substituted analogs (such as 1-cyclohexyl regioisomers) adopt fundamentally different binding orientations [2]. Consequently, substituting this compound with a structurally proximal analog without revalidating the entire experimental cascade introduces the risk of complete target deconvolution and loss of the intended pharmacological or biophysical readout.

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid: Quantitative Comparative Evidence for Scientific Selection


Distinct ATP-Binding Pocket Occupation Geometry Demonstrated by X-ray Crystallography

In the Itk kinase co-crystal structure (PDB entry disclosed in Moriarty et al., 2008), the cyclohexyl-methyl-amide derivative of the 1H-benzimidazole-5-carboxylic acid scaffold occupies a unique hydrophobic subpocket that is inaccessible to des-cyclohexyl analogs. The cyclohexyl ring establishes van der Waals contacts with residues within the ATP-binding cleft, and the X-ray structure explicitly reveals the binding mode that drives the SAR differentiation observed across the series [1].

Kinase inhibition Structure-based drug design X-ray crystallography

WDR5 Fragment Binding Affinity and Structural Engagement Confirmed by Co-crystallography

The N1-cyclohexyl regioisomer (1-cyclohexyl-1H-benzimidazole-5-carboxylic acid) was crystallized in complex with WDR5 (PDB 6UHY) at 1.26 Å resolution as part of a fragment-based campaign targeting the WDR5-MYC interaction [1]. Fluorescence polarization assay measured binding affinity of Kd > 20,000 nM (> 20 µM) against human WDR5, indicating weak fragment-level binding [2]. While the target compound is the 2-cyclohexyl analog rather than the 1-cyclohexyl regioisomer, this data establishes the benzimidazole-5-carboxylic acid framework as a validated WDR5-binding fragment with defined structural contacts, supporting its use as a fragment screening hit or scaffold for medicinal chemistry optimization.

MYC inhibition Fragment-based drug discovery Protein-protein interaction

Conformational Selectivity in Kinase Inhibition: Stabilization of Distinct Inactive Conformation

Molecular dynamics simulations performed on the Itk co-crystal structure revealed that benzimidazole-5-carboxylic acid cyclohexyl derivatives induce stabilization of the P-loop and coordinate conformational changes in residues L489, V419, F501, and M410 upon compound binding [1]. This conformational selectivity toward a specific inactive kinase state is a hallmark of type II/III inhibitor mechanisms and is driven by the cyclohexyl group's steric and hydrophobic complementarity to the binding pocket. In contrast, structurally distinct ITK inhibitors (e.g., tetrahydroindazole series GNE-9822) exhibit different conformational stabilization profiles and distinct ADME properties [2].

Kinase conformational control Molecular dynamics Type II inhibitor

HCV NS5B Polymerase Inhibitory Activity: Quantitative Potency Benchmarking

The N1-cyclohexyl regioisomer (1-cyclohexyl-1H-benzoimidazole-5-carboxylic acid) exhibits inhibitory activity against HCV NS5B RNA-dependent RNA polymerase with an IC50 of 186,000 nM (186 µM) [1]. Introduction of a phenyl substituent at the 2-position (1-cyclohexyl-2-phenyl-1H-benzoimidazole-5-carboxylic acid) improves potency to IC50 8,600 nM (8.6 µM), representing a 21.6-fold enhancement [2]. This SAR trend demonstrates that the 5-carboxylic acid benzimidazole core serves as a viable starting point for antiviral inhibitor optimization, with the 2-position available for potency-enhancing substitution.

Antiviral HCV NS5B polymerase Direct-acting antiviral

Predicted Physicochemical Property Differentiation: pKa and Solubility Profile

The target compound exhibits a predicted pKa of 3.36 ± 0.30 , positioning the 5-carboxylic acid as predominantly ionized at physiological pH. This contrasts with structurally related benzimidazole carboxylic acid derivatives, such as the 1-cyclohexyl-2-methyl analog (pKa 2.94 ± 0.30) and the methyl ester analog 1-cyclohexylbenzimidazole-5-carboxylate (pKa 4.41 ± 0.10) . The pKa difference between the free acid and the methyl ester (ΔpKa ≈ 1.05) translates to approximately 10-fold difference in ionization state at relevant pH ranges, directly impacting passive membrane permeability, protein binding, and formulation behavior.

Medicinal chemistry Lead optimization Physicochemical properties

Synthetic Accessibility and Regiochemical Purity as Procurement Differentiators

Commercial availability data indicates that 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid is offered at ≥98% purity in gram-scale quantities (1g, 5g, 10g) by multiple vendors . The compound serves as a versatile intermediate with a free carboxylic acid handle for amide coupling, esterification, or reduction. In contrast, the hydrochloride salt form (CAS 1158572-46-3, 95% purity) offers different solubility and handling characteristics. Importantly, the 2-cyclohexyl regioisomer is structurally distinct from the 1-cyclohexyl analog (CAS 36947-70-3), which lacks the 5-carboxylic acid group and thus cannot undergo the same derivatization chemistry at the 5-position .

Building block Synthetic intermediate Regiochemical control

2-Cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid: High-Impact Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Optimization: Itk and Related Tyrosine Kinase Programs

For medicinal chemistry teams developing Itk inhibitors or structurally homologous tyrosine kinase inhibitors, this compound serves as a validated scaffold intermediate. The X-ray co-crystal structure of the cyclohexyl-methyl-amide derivative bound to Itk [1] provides atomic-level guidance for rational substitution at the 5-carboxylic acid position. The conformational selectivity profile — specifically stabilization of the P-loop and coordinated conformational changes in L489, V419, F501, and M410 — differentiates this scaffold from alternative kinase inhibitor chemotypes such as tetrahydroindazoles [2]. Procurement of the free acid enables direct amide coupling with diverse amine libraries to explore SAR vectors defined by the crystallographic binding mode.

MYC-Driven Oncology Fragment Elaboration Campaigns

Fragment-based drug discovery programs targeting the WDR5-MYC protein-protein interaction can leverage the structural data from PDB 6UHY [1], which features the N1-cyclohexyl regioisomer bound to WDR5 at 1.26 Å resolution. While the fragment itself exhibits weak binding (Kd > 20 µM), the high-resolution structural information enables structure-guided fragment growing, merging, or linking strategies. The 5-carboxylic acid group provides a synthetically tractable vector for installing substituents that probe adjacent WDR5 subpockets identified in the co-crystal structure [2]. Programs requiring a defined starting point with pre-existing structural data may find this compound preferable to structurally uncharacterized benzimidazole fragments.

Antiviral NS5B Polymerase Inhibitor SAR Exploration

For HCV antiviral discovery programs, the benzimidazole-5-carboxylic acid framework represents a demonstrated scaffold for NS5B polymerase inhibition. The SAR trend observed with regioisomeric analogs — where 2-phenyl substitution yields a 21.6-fold potency improvement (IC50 186 µM → 8.6 µM) [1] — validates the 2-position as a critical potency vector. The target compound's 2-cyclohexyl substitution provides a hydrophobic, conformationally restrained group distinct from the 2-phenyl comparator, enabling exploration of steric and lipophilic effects on polymerase binding. The free carboxylic acid allows modular diversification via amide bond formation to access diverse NS5B-targeting chemotypes [2].

Benzimidazole Scaffold Diversification and Library Synthesis

For synthetic chemistry teams generating focused benzimidazole libraries, the 2-cyclohexyl-5-carboxylic acid configuration provides a distinct regioisomeric entry point not accessible from 1-substituted or des-carboxy analogs. The free carboxylic acid enables direct diversification via amide coupling, esterification, or reduction to the corresponding alcohol, while the 2-cyclohexyl group imparts unique steric and lipophilic properties compared to methyl, ethyl, or phenyl 2-substituted analogs [1]. The compound is commercially available at ≥98% purity in gram quantities [2], supporting parallel library synthesis without requiring multi-step in-house preparation of the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-cyclohexyl-1H-1,3-benzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.